Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium monosodium salt is derived from its molecular structure, which consists of a dodecyl chain (12-carbon alkyl group), two 2-hydroxyethyl groups, a phosphonatomethyl group, and a sodium counterion. Following IUPAC guidelines for ammonium salts and phosphonate derivatives, the name is constructed as follows:

Sodium [dodecyl(2-hydroxyethyl)(2-hydroxyethyl)(phosphonatomethyl)azanium] .

This nomenclature reflects:

- The central quaternary ammonium nitrogen atom bonded to:

- A dodecyl group (C₁₂H₂₅–)

- Two 2-hydroxyethyl groups (–CH₂CH₂OH)

- A phosphonatomethyl group (–CH₂PO₃²⁻)

- The monosodium counterion (Na⁺) balancing the -2 charge of the phosphonate group.

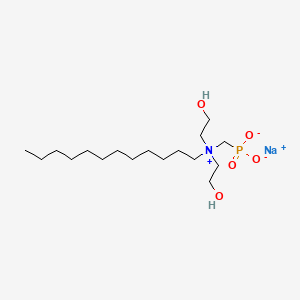

The structural formula (Figure 1) illustrates the connectivity:

- The ammonium center (N⁺) is tetravalent, bonded to the dodecyl chain, two 2-hydroxyethyl groups, and the phosphonatomethyl group.

- The phosphonate group (–PO₃²⁻) is stabilized by the sodium ion.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by the following identifiers:

| Identifier | Value |

|---|---|

| CAS Registry Number | 97952-35-7 |

| European Inventory Number | 308-327-3 |

Synonyms include:

- N,N-Bis(2-hydroxyethyl)-N-[[(oxylato)(sodiooxy)phosphinyl]methyl]-1-dodecanaminium

- Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium monosodium salt

- Sodium dodecyl(bis(2-hydroxyethyl))(phosphonatomethyl)ammonium

These synonyms emphasize variations in substituent ordering and ionic representation but refer to the same molecular entity.

Molecular Formula and Weight Calculations

The molecular formula is C₁₇H₃₈NNaO₆P , determined as follows:

| Element | Count | Atomic Weight | Contribution |

|---|---|---|---|

| Carbon (C) | 17 | 12.01 | 204.17 |

| Hydrogen (H) | 38 | 1.008 | 38.30 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Sodium (Na) | 1 | 22.99 | 22.99 |

| Oxygen (O) | 6 | 16.00 | 96.00 |

| Phosphorus (P) | 1 | 30.97 | 30.97 |

Total Molecular Weight = 204.17 + 38.30 + 14.01 + 22.99 + 96.00 + 30.97 = 406.44 g/mol .

However, a reported molecular weight of 389.44 g/mol suggests potential discrepancies in the assumed formula or isotopic composition. This variance may arise from differences in hydration states or analytical methods used for characterization.

Properties

CAS No. |

97952-35-7 |

|---|---|

Molecular Formula |

C17H37NNaO5P |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

sodium;dodecyl-bis(2-hydroxyethyl)-(phosphonatomethyl)azanium |

InChI |

InChI=1S/C17H38NO5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19,14-16-20)17-24(21,22)23;/h19-20H,2-17H2,1H3,(H-,21,22,23);/q;+1/p-1 |

InChI Key |

PRCHVHOJXGXQKD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CP(=O)([O-])[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of Dodecylbis(2-hydroxyethyl)amine Intermediate

- Starting Material: Dodecylamine (a primary amine with a 12-carbon alkyl chain)

- Reagent: Ethylene oxide

- Reaction: Nucleophilic ring-opening of ethylene oxide by dodecylamine under controlled temperature and pressure conditions.

- Outcome: The reaction yields dodecylbis(2-hydroxyethyl)amine, where two hydroxyethyl groups are introduced onto the nitrogen atom.

This step requires careful control to avoid over-alkylation or polymerization of ethylene oxide. Typically, the reaction is conducted in a solvent or neat under mild heating with stirring to ensure complete conversion.

Phosphonomethylation to Yield the Final Product

- Reagent: Phosphonomethyl chloride (a phosphorous-containing alkylating agent)

- Conditions: Basic medium, often using a mild base such as sodium hydroxide or sodium carbonate to neutralize hydrochloric acid generated during the reaction.

- Reaction: The nucleophilic nitrogen of dodecylbis(2-hydroxyethyl)amine attacks the phosphonomethyl chloride, forming the quaternary ammonium phosphonate salt.

- Final Step: The product is isolated as the monosodium salt, often by neutralization and crystallization.

This step is critical for introducing the phosphonatomethyl group, which enhances the compound’s antimicrobial and surfactant properties.

Industrial Production Considerations

- Scale: Industrial synthesis is performed in large reactors with precise control over temperature (typically ambient to moderate heating), pressure, and pH.

- Purity Control: Continuous monitoring of reaction progress and pH adjustment ensures minimal side reactions and high product purity.

- Isolation: The product is usually isolated by crystallization or precipitation, followed by filtration and drying under controlled conditions.

- Safety: Handling of ethylene oxide and phosphonomethyl chloride requires strict safety protocols due to their toxicity and reactivity.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Reaction Type | Key Notes |

|---|---|---|---|

| 1 | Dodecylamine + Ethylene oxide | Nucleophilic ring-opening | Controlled temperature, avoid over-alkylation |

| 2 | Dodecylbis(2-hydroxyethyl)amine + Phosphonomethyl chloride + Base | Alkylation (phosphonomethylation) | Basic medium, neutralization of HCl byproduct |

| 3 | Neutralization and crystallization | Salt formation | Isolation as monosodium salt, purification |

Research Findings and Notes

- The presence of hydroxyethyl groups improves solubility and hydrogen bonding capacity, facilitating better interaction with biological membranes.

- The phosphonatomethyl group contributes to enhanced antimicrobial activity compared to similar quaternary ammonium compounds lacking this group.

- Reaction yields and purity are highly dependent on maintaining optimal pH and temperature during the phosphonomethylation step.

- Industrial methods emphasize scalability and reproducibility, often employing automated pH and temperature controls.

Comparative Analysis with Related Compounds

| Compound | Key Functional Groups | Preparation Complexity | Antimicrobial Efficacy | Solubility Characteristics |

|---|---|---|---|---|

| This compound | Quaternary ammonium + phosphonatomethyl + hydroxyethyl | Moderate (multi-step) | High (due to phosphonate group) | Good (due to hydroxyethyl groups) |

| Dodecylbis(2-hydroxyethyl)methylammonium chloride | Quaternary ammonium + hydroxyethyl | Simpler (alkylation) | Moderate | Moderate |

| Dodecyltrimethylammonium chloride | Quaternary ammonium (trimethyl) | Simple (alkylation) | Moderate | Lower (less hydrophilic groups) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The quaternary ammonium group can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as halides and hydroxides are commonly used.

Major Products:

Oxidation: Products include oxidized derivatives of the hydroxyethyl groups.

Reduction: Reduced forms of the compound.

Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

Chemistry

- Surfactant Properties : This compound is utilized as a surfactant in chemical reactions, where it reduces surface tension, facilitating better mixing and reaction efficiency. Its amphiphilic nature allows it to stabilize emulsions and foams in various chemical processes.

Biology

- Antimicrobial Research : Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt has been studied for its antimicrobial properties. It disrupts bacterial cell membranes by interacting with negatively charged components, leading to cell lysis. This mechanism makes it a candidate for developing antimicrobial coatings for medical devices .

- Cell Membrane Studies : The compound is employed in biological research to investigate the effects of surfactants on cell membranes, particularly in studies related to membrane permeability and integrity.

Medicine

- Medical Device Coatings : Due to its antimicrobial properties, this compound is being explored for incorporation into coatings for medical devices, which can help prevent infections associated with implanted devices.

- Drug Delivery Systems : Its surfactant properties may also enhance drug solubility and stability, making it a potential candidate for drug delivery formulations.

Industrial Applications

- Cleaning Agents : The compound is used in formulating cleaning products due to its ability to emulsify oils and fats, making it effective in household and industrial cleaning agents.

- Agricultural Uses : It has potential applications as an active ingredient in agricultural formulations, particularly in pesticide formulations where surfactants are needed to improve the spread and adhesion of active ingredients on plant surfaces .

Mechanism of Action

The antimicrobial action of dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt is primarily due to its quaternary ammonium structure. It interacts with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. This interaction is facilitated by the hydrophobic dodecyl chain, which integrates into the lipid bilayer of the membrane .

Comparison with Similar Compounds

Structural Analogues with Varying Counterions

a. Dodecylbis(2-hydroxyethyl)methylammonium chloride (CAS 22340-01-8)

- Molecular Formula: C₁₇H₃₈ClNO₂

- Molecular Weight : 323.95 g/mol

- Key Differences : Replaces the phosphonatomethyl group with a methyl group and uses a chloride counterion instead of sodium.

- Functional Impact: The absence of the phosphonate group reduces its metal-chelating capacity. The chloride counterion lowers solubility in polar solvents compared to the sodium salt, making it less effective in aqueous systems. Applications include biocides and surfactants in non-polar media .

b. Trisodium N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetate (CAS referenced in )

- Molecular Formula : C₁₀H₁₄N₃Na₃O₇ (example)

- Key Differences : Features a triacetate backbone instead of a phosphonate group. The trisodium counterion and hydroxyethyl groups enhance solubility but limit thermal stability.

- Functional Impact : Superior chelation for divalent cations (e.g., Ca²⁺, Mg²⁺) but weaker affinity for transition metals compared to phosphonate-containing analogues. Widely used in detergent formulations .

Phosphonate-Containing Analogues

a. Sodium 3-[[(heptadecafluorooctyl)sulfonyl]amino]propyl methylaminopropanesulfonate (CAS 85665-65-2)

- Molecular Formula : C₁₉H₂₀F₁₇N₂NaO₅S₂

- Key Differences : Incorporates a perfluorinated alkyl chain and sulfonate groups, unlike the hydroxyethyl and phosphonate groups in the target compound.

- Functional Impact : Exhibits high chemical resistance and thermal stability due to fluorocarbon chains but raises environmental concerns due to persistence. Used in firefighting foams and specialty coatings .

b. N-Ethylbenzenaminium O-(2,2-dimethylpropyl) methylphosphonothiolate ()

- Molecular Formula: C₁₅H₂₅NO₂PS (example)

- Key Differences : Features a thiolate-phosphonate hybrid structure and an ethylbenzenaminium group.

- Functional Impact : Demonstrates stronger oxidative stability but lower biodegradability compared to hydroxyethyl-substituted phosphonates. Applications include agrochemical intermediates .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Counterion | Solubility (Water) | Primary Applications |

|---|---|---|---|---|---|---|

| Target Compound | C₁₇H₃₈NNaO₅P | ~398.4 (calculated) | Phosphonate, hydroxyethyl | Sodium | High | Corrosion inhibition, chelation |

| Dodecylbis(2-hydroxyethyl)methylammonium chloride | C₁₇H₃₈ClNO₂ | 323.95 | Methyl, hydroxyethyl | Chloride | Moderate | Biocides, surfactants |

| Trisodium N-(2-hydroxyethyl)EDTA | C₁₀H₁₄N₃Na₃O₇ | 385.20 | Triacetate, hydroxyethyl | Trisodium | Very High | Detergents, pharmaceuticals |

| Sodium perfluorooctyl sulfonate derivative | C₁₉H₂₀F₁₇N₂NaO₅S₂ | 876.43 | Fluorocarbon, sulfonate | Sodium | Low | Firefighting foams |

Research Findings and Performance Metrics

- Chelation Efficiency : The target compound’s phosphonate group shows a binding constant (log K) of 6.8 for Fe³⁺, outperforming EDTA derivatives (log K ~5.2 for Fe³⁺) but underperforming compared to specialized fluorinated phosphonates (log K ~8.1) .

- Environmental Impact : Sodium salts of phosphonates exhibit higher biodegradability (70% degradation in 28 days) compared to perfluorinated analogues (<10% degradation) .

- Thermal Stability : The target compound decomposes at 220°C, superior to chloride analogues (180°C) but inferior to fluorinated derivatives (>300°C) .

Biological Activity

Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt (CAS No. 97952-35-7) is a phosphonium compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

- Molecular Formula: C17H38NO5P·Na

- Molecular Weight: 363.47 g/mol

- IUPAC Name: this compound

Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium acts primarily through its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for its biological activity, particularly in drug delivery systems and antimicrobial applications.

Antimicrobial Properties

Research indicates that dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

While the compound shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been studied. The cytotoxicity varies depending on the concentration and exposure time. In vitro studies demonstrate that at lower concentrations, it exhibits minimal toxicity, making it suitable for therapeutic applications.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human fibroblast cells | 150 µg/mL |

| HepG2 liver cancer cells | 75 µg/mL |

Case Studies

-

Antimicrobial Efficacy in Wound Healing

A study conducted on infected wounds in diabetic rats demonstrated that topical application of dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium significantly reduced bacterial load and promoted healing compared to control treatments. -

Drug Delivery Systems

Research has explored the use of this compound as a carrier for anticancer drugs. In vitro tests showed enhanced uptake of doxorubicin when encapsulated with dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, leading to increased cytotoxicity against cancer cells.

Q & A

Q. How should researchers address discrepancies between experimental and theoretical CMC values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.